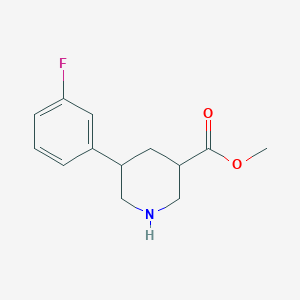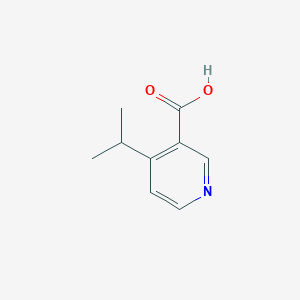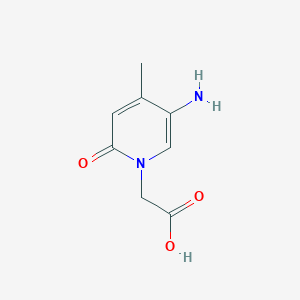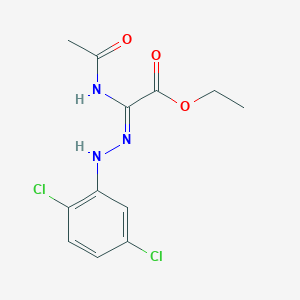
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate is a chemical compound with the molecular formula C10H9Cl3N2O2. It is known for its unique structure, which includes an ethyl ester group, an acetamido group, and a hydrazono group attached to a 2,5-dichlorophenyl ring.
Métodos De Preparación
The synthesis of Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate typically involves a multi-step process. One common method includes the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized as a preservative and biocide in various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazono group is known to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s chlorinated phenyl ring can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Ethyl 2-acetamido-2-(2-(2,5-dichlorophenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound has a similar structure but with a methoxy group instead of a dichloro group, leading to different chemical and biological properties.
Thiazole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Thiophene derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry for their potential therapeutic effects.
Propiedades
Fórmula molecular |
C12H13Cl2N3O3 |
|---|---|
Peso molecular |
318.15 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-acetamido-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-6-8(13)4-5-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18) |
Clave InChI |
KRAVHXJDYZGOFZ-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)Cl)Cl)/NC(=O)C |
SMILES canónico |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)

![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)
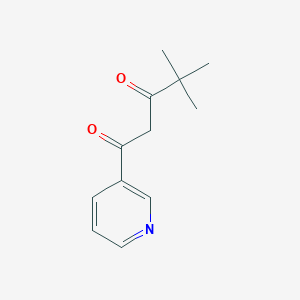
![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)
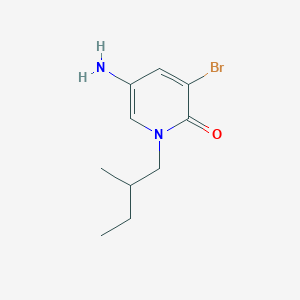
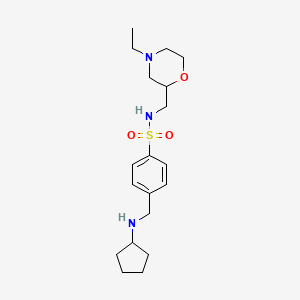
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
